

Technical Guide: Structure-Activity Comparison of 8-Methoxy Quinolines

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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

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Executive Summary

The introduction of a methoxy group at the C-8 position of the fluoroquinolone nucleus (e.g., Moxifloxacin, Gatifloxacin) represents a critical pivot in medicinal chemistry, designed to overcome the limitations of earlier 8-H (e.g., Ciprofloxacin) and 8-Halogen (e.g., Sparfloxacin, Lomefloxacin) analogs.

This guide objectively compares 8-methoxy quinolines against their structural predecessors. The data demonstrates that while the C-8 methoxy moiety significantly reduces phototoxicity and suppresses resistance emergence (via lowered Mutant Prevention Concentration), it introduces distinct challenges regarding QTc prolongation and, in specific congeners, dysglycemia.

Structural Evolution & Mechanistic SAR

The fluoroquinolone pharmacophore relies on the N-1 substituted 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core. The C-8 position is a primary determinant of photodegradation, target affinity, and off-target toxicity.

The C-8 Substituent Impact

Feature	8-H (Ciprofloxacin)	8-Halogen (Sparfloxacin/Clinafloxacin)	8-Methoxy (Moxifloxacin/Gatifloxacin)
Photostability	Moderate	Poor (High Phototoxicity)	Excellent (Resistant to UVA degradation)
Target Affinity	High for Gyrase; Lower for Topo IV	High for both	Balanced Dual-Targeting (Gyrase + Topo IV)
Anaerobic Activity	Poor	Moderate	Enhanced
Resistance Profile	Wide Selection Window	Narrower	Narrowest (Low MPC)
QTc Liability	Low	High	Moderate to High

Mechanistic Deep Dive

- Phototoxicity Reduction:
 - Mechanism: 8-Halogenated quinolones (specifically 8-F and 8-Cl) are unstable under UVA irradiation (320–400 nm). They undergo heterolytic dehalogenation, generating highly reactive aryl cations that react with DNA or lipids, or generate singlet oxygen via energy transfer.
 - 8-OMe Effect: The electron-donating methoxy group stabilizes the quinolone core, preventing the formation of these reactive intermediates. Consequently, 8-methoxy quinolones like Moxifloxacin exhibit negligible phototoxicity in 3T3 NRU assays compared to Lomefloxacin.
- Dual Targeting & MPC:
 - Mechanism: The 8-methoxy group creates a steric and electronic environment that favors binding to both DNA Gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives).

- Outcome: By inhibiting both enzymes at similar concentrations, the bacterium requires simultaneous mutations in both *gyrA* and *parC* genes to develop resistance. This lowers the Mutant Prevention Concentration (MPC), often below clinically achievable serum levels, thereby closing the "mutant selection window."

Comparative Performance Data

A. Efficacy: Mutant Prevention Concentration (MPC)

The MPC is the threshold concentration preventing the growth of the least susceptible single-step mutant.

- Experimental Observation: In *Staphylococcus aureus* and *Mycobacterium tuberculosis* models, Moxifloxacin (8-OMe) consistently displays MPC values 4–8 fold lower than Ciprofloxacin (8-H).
- Clinical Implication: Ciprofloxacin serum levels often fall within the mutant selection window (between MIC and MPC), fostering resistance. Moxifloxacin serum levels typically exceed the MPC, suppressing mutant amplification.

B. Safety Profile: Phototoxicity vs. Cardiotoxicity[3][4]

1. Phototoxicity (The 8-OMe Advantage)[1][2]

- Lomefloxacin (8-F): Induces severe erythema and edema in murine models; high phototoxic index in vitro.
- Moxifloxacin (8-OMe): Induces no inflammatory lesions in murine models even at high doses; photostable in solution.

2. QTc Prolongation (The 8-OMe Liability)

- Mechanism: Fluoroquinolones block the rapid component of the delayed rectifier potassium current (), encoded by the hERG gene.[3]
- Comparison:
 - Ciprofloxacin: Weak

blocker; minimal QTc effect.

- Moxifloxacin: Potent

blocker; associated with a mean QTc prolongation of ~6–14 ms.

- Sparfloxacin (8-F): Severe QTc prolongation (withdrawn from markets).[4][5]
- Note: While 8-OMe is safer than 8-F regarding phototoxicity, it carries a higher QTc risk than the 8-H core.

3. Dysglycemia (The Gatifloxacin Anomaly)

- Gatifloxacin (8-OMe): Withdrawn due to severe hypo- and hyperglycemia.
- Mechanism: Interaction with ATP-sensitive

channels in pancreatic

-cells.[6][7] While the 8-OMe group is part of the pharmacophore, the specific side-chain geometry of Gatifloxacin exacerbates this interaction compared to Moxifloxacin, which has a lower incidence of dysglycemia.

Experimental Protocols

Protocol A: Mutant Prevention Concentration (MPC) Determination

To define the resistance suppression potential of a candidate quinolone.

Materials:

- Bacterial strain (e.g., *S. aureus* ATCC 29213).
- Mueller-Hinton Agar (MHA) plates.
- High-density inoculum (CFU/mL).

Workflow:

- Inoculum Prep: Concentrate an overnight culture by centrifugation to achieve CFU/mL.
- Plate Preparation: Prepare MHA plates containing serial dilutions of the quinolone (e.g., 1x, 2x, 4x, ... 32x MIC).
- Inoculation: Spread 100 μ L of the concentrate onto each plate (total CFU/plate). Use multiple plates to ensure total population screening.
- Incubation: Incubate at 37°C for 48–72 hours (longer than standard MIC to allow mutant growth).
- Readout: The MPC is the lowest drug concentration that allows zero colony growth.
- Validation: Respread colonies from the highest growth concentration onto drug-free agar, then re-test MIC to confirm genetic resistance.

Protocol B: In Vitro 3T3 NRU Phototoxicity Assay (OECD 432)

To quantify the photoprotective effect of the C-8 methoxy group.

Materials:

- Balb/c 3T3 mouse fibroblasts.[\[1\]](#)[\[8\]](#)
- Solar simulator (UVA irradiance 1.7 mW/cm²).
- Neutral Red dye.[\[1\]](#)[\[8\]](#)

Workflow:

- Seeding: Seed cells in two 96-well plates (Plate A: +UV, Plate B: -UV). Incubate 24h.

- Treatment: Apply 8 serial dilutions of the test quinolone (e.g., Moxifloxacin vs. Lomefloxacin). Incubate 1h.
- Irradiation:
 - Expose Plate A to 5 J/cm² UVA.[8]
 - Keep Plate B in the dark.
- Post-Incubation: Replace medium; incubate overnight (18–22h).
- Viability Assay: Add Neutral Red medium. Incubate 3h. Wash and extract dye. Measure OD540.
- Calculation: Calculate

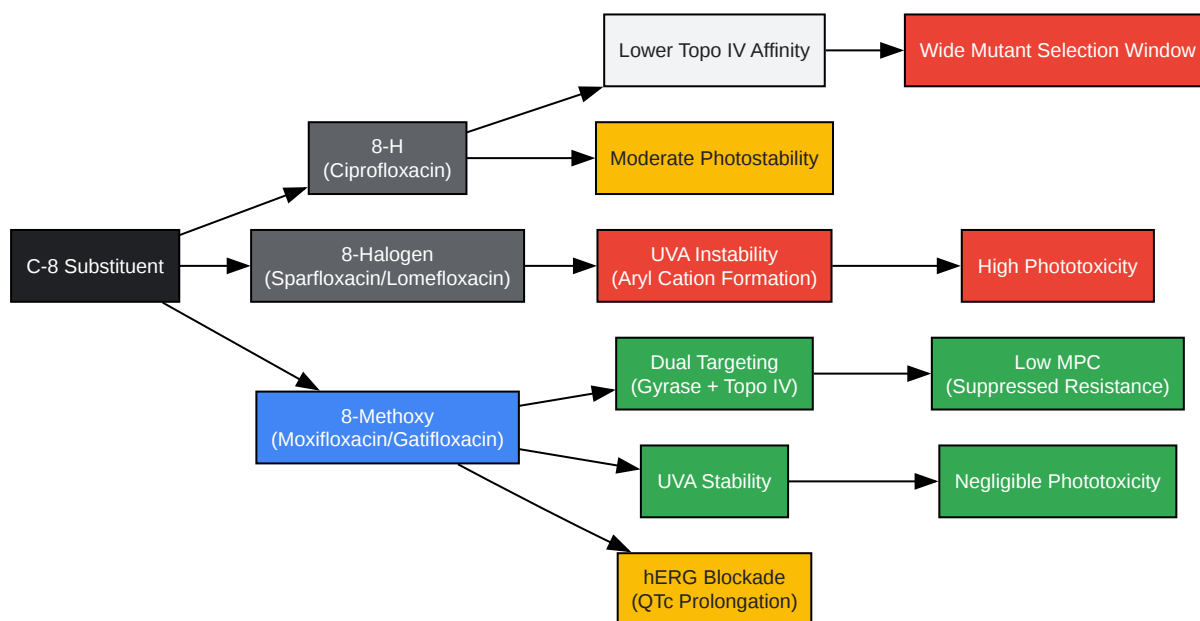
for both plates.
 - Photo-Irritation Factor (PIF):

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 - Interpretation: PIF < 2 = Non-phototoxic; PIF > 5 = Probable Phototoxicity.

Visualizations

Diagram 1: SAR Logic of C-8 Substitution

This diagram illustrates the causal relationships between the C-8 substituent and the observed pharmacological outcomes.

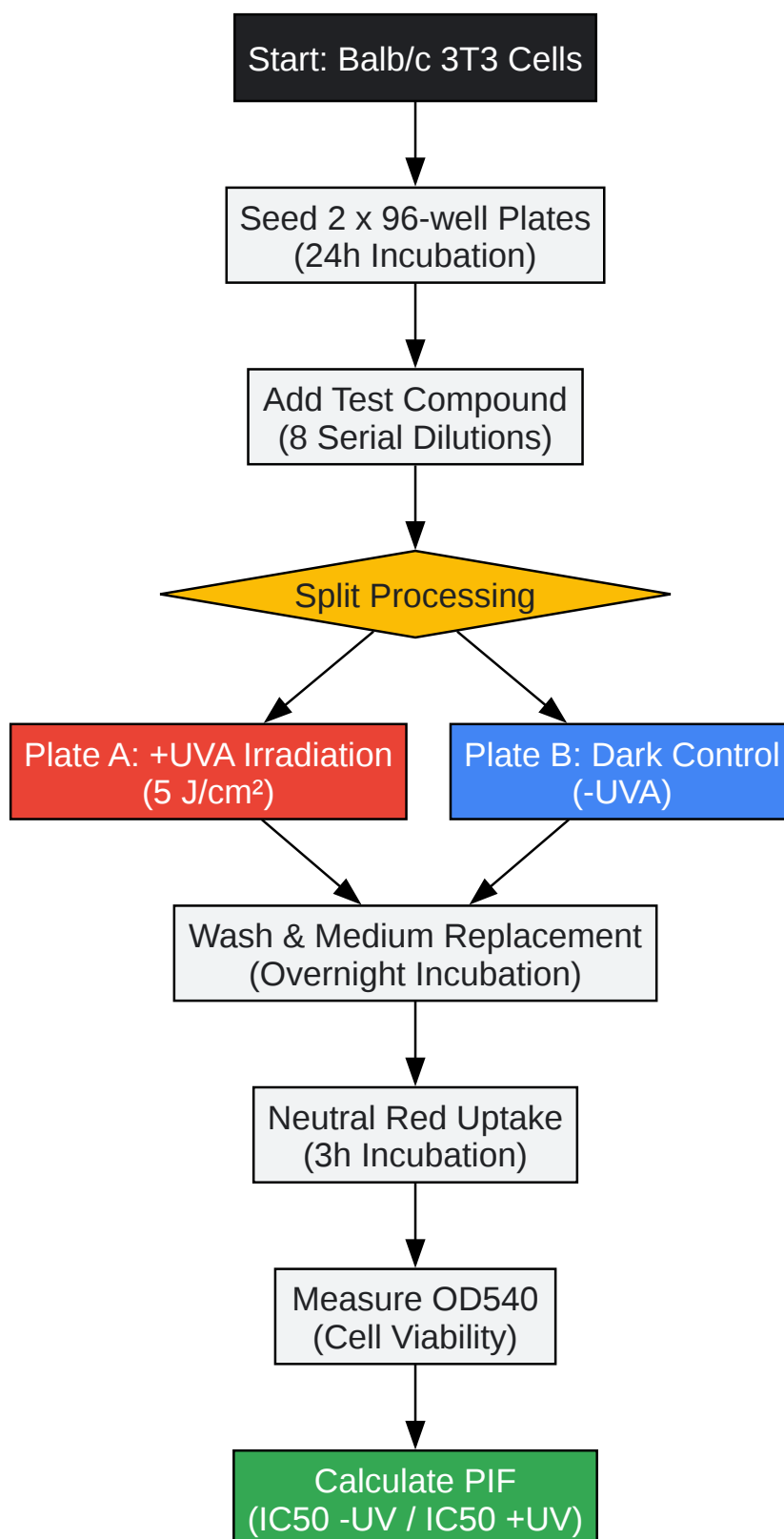


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Caption: Causal impact of C-8 substituents on resistance, phototoxicity, and cardiac safety.

Diagram 2: 3T3 NRU Phototoxicity Workflow

A visual guide to the OECD 432 experimental protocol described above.



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Caption: Step-by-step workflow for the OECD 432 3T3 Neutral Red Uptake Phototoxicity Assay.

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